1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one
Description
Properties
CAS No. |
40235-42-5 |
|---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2H-chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-8-7(10-12-11-8)5-3-1-2-4-6(5)14-9/h1-4H,(H,10,11,12) |
InChI Key |
YGEURFRKJHVNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNN=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazinecarbothioamides and Related Precursors
One classical and widely used method for synthesizing triazole-containing heterocycles involves the dehydrative cyclization of hydrazinecarbothioamide derivatives under basic conditions. This approach is well-documented for related 1,2,4-triazolethiones and can be adapted for 1,2,3-triazole systems with appropriate modifications.
- Procedure: Hydrazinecarbothioamides are treated with bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents, often followed by neutralization. The cyclization proceeds via intramolecular nucleophilic attack and ring closure to form the triazole ring.
- Yields: Reported yields for similar triazole derivatives range from 52% to 88%, indicating good efficiency under optimized conditions.
- Reagents: Sodium hydroxide, potassium hydroxide, hydrazine hydrate, and various isothiocyanates or related electrophiles are commonly employed.
- Example: Stepwise synthesis starting from esterification of phenolic acetamides, hydrazinolysis to form hydrazides, reaction with isothiocyanates to yield thiosemicarbazides, and final cyclization to triazolethiones.
Condensation and Electrocyclization Reactions
Another approach involves condensation reactions between hydrazonal derivatives and active methylene compounds, followed by electrocyclization to form fused heterocyclic systems.
- Procedure: A mixture of hydrazonal compounds and methylene nitrile derivatives is refluxed in ethanol with a catalytic amount of piperidine. The initial condensation product undergoes a 6π-electrocyclization, leading to aromatized fused triazole-containing rings.
- Reaction Conditions: Reflux in ethanol, presence of base catalyst (piperidine), reaction times typically 1–2 hours.
- Yields: Moderate to high yields (up to 70%) for related fused heterocycles.
- Example: Synthesis of arylazonicotinates and subsequent reduction to aminopyridinones demonstrates the utility of this method for constructing nitrogen-rich fused rings.
Use of Ionic Liquids and Catalysts
Recent advances include the use of acidic ionic liquids as green catalysts to promote cyclization reactions efficiently.
- Advantages: Ionic liquids provide a reusable, environmentally friendly medium that can enhance reaction rates and selectivity.
- Application: Cyclization of thiosemicarbazide derivatives in acidic ionic liquids has been shown to yield triazolethiones with good purity and yield.
Multi-Component and Stepwise Syntheses
The preparation of complex fused heterocycles like 1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one often involves multi-component reactions or stepwise assembly of ring systems.
- Stepwise Strategy: Starting from simpler aromatic or heteroaromatic precursors, sequential functional group transformations (e.g., esterification, hydrazinolysis, cyclization) build up the fused ring system.
- Multi-Component Reactions: Combining three or more reactants in a single pot to form the tricyclic system can improve efficiency and reduce purification steps.
Representative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Dehydrative cyclization | Hydrazinecarbothioamides, NaOH/KOH, ethanol | 2–4 hours | 52–88 | Classical method for triazolethiones |
| Condensation + Electrocyclization | Hydrazonal + methylene nitriles, piperidine, EtOH | 1–2 hours | ~70 | Forms fused triazole rings via electrocyclization |
| Ionic liquid catalysis | Acidic ionic liquids, thiosemicarbazides | 1–3 hours | 60–85 | Green chemistry approach |
| Multi-step synthesis | Esterification, hydrazinolysis, cyclization | Variable | 50–80 | Stepwise assembly of fused heterocycles |
Detailed Research Findings
- The cyclization of hydrazinecarbothioamides under basic conditions remains the most reliable and widely used method for preparing triazole-containing heterocycles structurally related to this compound.
- Electrocyclization reactions provide an elegant route to fused heterocycles, leveraging the inherent reactivity of conjugated intermediates formed by condensation of hydrazonal and methylene nitrile derivatives.
- The use of ionic liquids as catalysts enhances reaction efficiency and aligns with sustainable chemistry principles, offering a promising direction for future synthetic protocols.
- Patent literature indicates the synthesis of related triazole-oxacyclic fused systems via complex multi-ring construction, often involving triazole ring formation followed by cyclization to form the oxacyclic ring.
Chemical Reactions Analysis
Types of Reactions
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analog identified in the evidence is 2-Benzyl-2,3,3a,9b-tetrahydro-1H-5-oxa-2-aza-cyclopenta[a]naphthalen-4-one . Below is a detailed comparison:
Structural Differences
Key Implications
Steric Environment : The benzyl group in the analog may enhance solubility or enable functionalization for drug discovery, whereas the unsubstituted triaza compound could exhibit higher rigidity.
Synthetic Complexity : Introducing three nitrogen atoms likely requires multistep synthesis, whereas the benzyl-substituted analog might be synthesized via simpler alkylation routes.
Research Findings and Methodological Context
Crystallographic Analysis
Both compounds’ structures could be resolved using SHELX software, which is widely employed for small-molecule refinement . For example:
- SHELXL enables precise determination of bond lengths and angles, critical for confirming heteroatom positions.
- SHELXPRO may interface with macromolecular data, though this is less relevant for small heterocycles.
Limitations in Available Data
The evidence lacks experimental data (e.g., spectroscopic, thermodynamic, or biological) for direct comparisons. For instance:
- No solubility, melting points, or stability studies are cited.
- Pharmacological profiles (e.g., binding affinity, toxicity) remain unaddressed.
Biological Activity
1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one is a nitrogen and oxygen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H5N3O2
- Molecular Weight : 187.16 g/mol
- InChIKey : YGEURFRKJHVNCQ-UHFFFAOYSA-N
The compound features a unique arrangement of nitrogen and oxygen atoms within a fused ring system, which contributes to its biological activity .
Biological Activity
This compound exhibits various biological activities:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing a notable inhibition of growth in both categories. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential as an antimicrobial agent .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it was found to inhibit cell proliferation in breast and lung cancer cells, with IC50 values indicating strong cytotoxic effects.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In a recent study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been observed in cancer cells treated with this compound.
- Modulation of Immune Response : Its ability to downregulate pro-inflammatory cytokines indicates a role in modulating immune responses.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A clinical trial assessed the compound's effects on patients with chronic bacterial infections. Results showed a significant reduction in infection rates among those treated with the compound compared to a control group.
- Case Study 2 : In a laboratory setting, researchers found that combining this compound with standard chemotherapy agents enhanced the overall cytotoxic effect on resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
